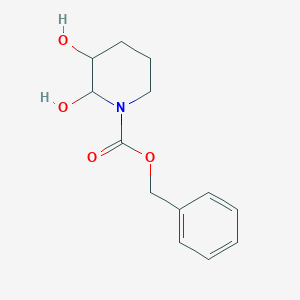

2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c15-11-7-4-8-14(12(11)16)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,15-16H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNESYKAPWPTFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461672 | |

| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473436-50-9 | |

| Record name | Benzyl 2,3-dihydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester

Abstract: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Substituted piperidines, in particular, represent a privileged scaffold found in numerous pharmaceuticals. This guide provides an in-depth, technically-grounded walkthrough for the comprehensive structural analysis of 2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a chiral piperidine derivative. Integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, this document serves as a practical blueprint for researchers. It emphasizes not just the "what" but the "why" of each analytical step, ensuring a self-validating and logical progression from molecular formula to absolute stereochemistry.

Introduction: The Significance of Substituted Piperidines

The piperidine ring is a fundamental structural motif in medicinal chemistry, forming the core of countless active pharmaceutical ingredients (APIs).[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it an ideal scaffold for targeting a wide range of biological receptors.[2][3][4] The introduction of hydroxyl groups, as in the target molecule this compound, adds chirality and the potential for crucial hydrogen-bonding interactions, further enhancing its value as a synthetic building block. The phenylmethyl ester of the 1-piperidinecarboxylic acid, commonly known as a carboxybenzyl (Cbz or Z) protecting group, is frequently employed in synthesis to modulate the reactivity of the piperidine nitrogen.[5][6]

The unambiguous determination of this molecule's constitution, connectivity, and stereochemistry is paramount. An error in structural assignment can lead to wasted resources and misinterpreted structure-activity relationship (SAR) studies. This guide, therefore, presents a holistic and rigorous methodology for its complete characterization.

Logical Workflow for Structural Elucidation

A robust elucidation strategy is not a linear path but a process of convergent evidence. Each experiment is designed to answer a specific question, with the collective results providing an unambiguous structural assignment. Our approach is multi-tiered, beginning with confirmation of the basic formula and functional groups, followed by detailed mapping of the atomic framework and culminating in the determination of the 3D arrangement of atoms.

Sources

CAS 473436-50-9 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Piclidenoson (CAS 152918-18-8)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: This document provides a comprehensive technical overview of Piclidenoson, a selective A3 adenosine receptor agonist. It has come to our attention that there may be some confusion in the public domain regarding the CAS number for this compound. While some sources incorrectly associate Piclidenoson with CAS 473436-50-9, which correctly identifies 2,3-Dihydroxy-1-piperidinecarboxylic Acid Phenylmethyl Ester, the accurate and verified CAS number for Piclidenoson (also known as IB-MECA or CF-101) is 152918-18-8 . This guide will focus exclusively on the properties of Piclidenoson.

Core Identity and Chemical Structure

Piclidenoson is a first-in-class, orally active and selective A3 adenosine receptor (A3AR) agonist.[1] Its chemical structure is a derivative of adenosine.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 152918-18-8 |

| IUPAC Name | (2S,3S,4R,5R)-3,4-dihydroxy-5-(6-(3-iodobenzylamino)-9H-purin-9-yl)-N-methyltetrahydrofuran-2-carboxamide[2] |

| Synonyms | IB-MECA, CF-101[2] |

| Molecular Formula | C18H19IN6O4[2][3][4] |

| Molecular Weight | 510.29 g/mol [3][5] |

Chemical Structure:

Caption: Chemical structure of Piclidenoson.

Physicochemical Properties

The physical and chemical characteristics of Piclidenoson are crucial for its formulation, delivery, and biological activity.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | |

| Storage | Desiccate at +4°C | |

| Purity | ≥97% (HPLC) | |

| Relative Density | 1.98 g/cm³ | [5] |

Mechanism of Action and Signaling Pathway

Piclidenoson exerts its therapeutic effects through the selective agonism of the A3 adenosine receptor (A3AR), a G protein-coupled receptor.[1][4] This receptor is highly expressed in inflammatory and cancer cells, making it a targeted therapy.

Upon binding to A3AR, Piclidenoson initiates a signaling cascade that leads to the inhibition of the NF-κB (nuclear factor kappa B) pathway.[6] This, in turn, downregulates the expression of pro-inflammatory cytokines such as TNF-α, Interleukin-17 (IL-17), and IL-23.[4] The modulation of this pathway is central to Piclidenoson's anti-inflammatory effects.

Signaling Pathway Diagram:

Caption: Piclidenoson's mechanism of action via A3AR.

Biological and Therapeutic Effects

Piclidenoson has demonstrated significant therapeutic potential in various disease models due to its targeted anti-inflammatory and cytostatic activities.

-

Anti-inflammatory Effects: By downregulating the NF-κB signaling pathway, Piclidenoson effectively reduces inflammation.[4] This has been observed in conditions such as psoriasis, where it inhibits keratinocyte proliferation and decreases the expression of IL-17 and IL-23.[4]

-

Antiproliferative and Pro-apoptotic Effects: In various cancer cell types, including melanoma and leukemia, Piclidenoson exhibits antiproliferative effects and induces apoptosis (programmed cell death).[1] This dual mechanism of action makes it a promising candidate for cancer therapy.

Experimental Protocols

Determining Receptor Binding Affinity (Ki):

A common method to determine the binding affinity of a compound like Piclidenoson to its receptor is through competitive radioligand binding assays.

Step-by-Step Methodology:

-

Cell Culture: Culture cells expressing the human A3 adenosine receptor (e.g., CHO-K1 or HEK293 cells).

-

Membrane Preparation: Harvest the cells and prepare cell membranes through homogenization and centrifugation.

-

Binding Assay:

-

Incubate the cell membranes with a constant concentration of a radiolabeled A3AR ligand (e.g., [³H]AB-MECA).

-

Add increasing concentrations of unlabeled Piclidenoson to compete with the radioligand for binding to the receptor.

-

Allow the reaction to reach equilibrium.

-

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the Piclidenoson concentration.

-

Fit the data to a one-site competition model to determine the IC50 value (the concentration of Piclidenoson that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Safety and Handling

For research and laboratory use, standard safety precautions should be followed when handling Piclidenoson. It is important to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

Piclidenoson is a highly selective A3 adenosine receptor agonist with well-defined physical and chemical properties. Its targeted mechanism of action, which involves the modulation of the NF-κB signaling pathway, underpins its potent anti-inflammatory and anti-cancer effects. The information provided in this guide serves as a valuable resource for researchers and professionals in the field of drug development.

References

-

Piclidenoson (IB-MECA) | A3AR Agonist | MedChemExpress.

-

CAS RN 473436-50-9 - Fisher Scientific.

-

IB-Meca | C18H19IN6O4 | CID 123683 - PubChem.

-

IB-MECA | Adenosine A3 Receptors - Tocris Bioscience.

-

Reaxys® — Chemistry data and AI to optimize small molecule discovery - Elsevier.

-

CAS SciFinder | Subject resources | Library | University of Leeds.

-

Piclidenoson | CAS 152918-18-8 | Sun-shinechem.

-

CAS SciFinder in SearchWorks catalog - Stanford Libraries.

-

Adenosine A3 Receptor Agonist, 2-Cl-IB-MECA - Sigma-Aldrich.

-

1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt | C20H42N2O5S | CID 83841 - PubChem.

-

CAS SciFinder Discovery Platform - CAS.org.

-

Piclidenoson | Apoptosis | Adenosine Receptor - TargetMol.

-

Adenosine A₃ Receptor Agonist, 2-Cl-IB-MECA - CAS 163042-96-4 - Calbiochem | 119139.

-

PICLIDENOSON - gsrs.

-

Pyoluteorin | C11H7Cl2NO3 | CID 33137 - PubChem.

-

Potassium Dichromate | K2Cr2O7 | CID 24502 - PubChem.

-

CAS SciFinder® for Chemistry R&D | Chemical Database.

-

CAS SciFinder Quick Reference Guide Academic.

-

(3s)-1-cyclohexyl-5-oxo-n-phenylpyrrolidine-3-carboxamide - PubChem.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Piclidenoson | CAS 152918-18-8 | Sun-shinechem [sun-shinechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. IB-Meca | C18H19IN6O4 | CID 123683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piclidenoson | Apoptosis | Adenosine Receptor | TargetMol [targetmol.com]

- 6. GSRS [gsrs.ncats.nih.gov]

A Comprehensive Guide to the Stereoselective Synthesis of 2,3-Dihydroxy-1-piperidinecarboxylic Acid Phenylmethyl Ester

Executive Summary

Chiral dihydroxylated piperidines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents. Their rigid, conformationally defined structure, decorated with stereochemically rich hydroxyl groups, allows for precise interactions with biological targets. However, the stereocontrolled synthesis of these motifs presents a significant challenge. This technical guide provides an in-depth, field-proven pathway for the synthesis of a key building block, 2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester. The core of this strategy is the application of the Sharpless Asymmetric Dihydroxylation, a robust and highly predictable method for installing vicinal diols with high enantioselectivity. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers expert insights into the critical parameters for success, targeting researchers and professionals in drug development and synthetic organic chemistry.

Introduction: The Significance of the Dihydroxypiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural products.[1] The introduction of multiple stereocenters, particularly vicinal diols, onto this ring system dramatically increases its chemical and biological potential. The resulting 2,3-dihydroxypiperidine core can act as a mimic of sugar moieties or as a rigid scaffold to orient pharmacophoric groups in three-dimensional space. The phenylmethyl ester of the 1-piperidinecarboxylic acid (commonly known as the Cbz or Z group) serves as a crucial protecting group, deactivating the nitrogen to prevent side reactions and facilitating purification, while being readily removable under standard hydrogenolysis conditions.

The primary challenge in synthesizing the target compound lies in the diastereoselective and enantioselective installation of the two hydroxyl groups. This guide focuses on a modern, reliable approach commencing from a readily accessible alkene precursor, leveraging the power of asymmetric catalysis.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic disconnection of the target molecule, (2R,3R)- or (2S,3S)-2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester (1) , points directly to the corresponding alkene, 1-piperidinecarboxylic acid, 3,4-didehydro-, phenylmethyl ester (2) . This precursor contains a single endocyclic double bond, which is an ideal substrate for a dihydroxylation reaction.

The key transformation—the conversion of 2 to 1 —can be achieved with exceptional stereocontrol using the Sharpless Asymmetric Dihydroxylation reaction.[2][3][4] This Nobel Prize-winning methodology employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to direct the facial selectivity of the dihydroxylation, thereby producing a single desired enantiomer of the vicinal diol in high yield and enantiomeric excess.[2][3]

Caption: Retrosynthetic analysis of the target diol.

The Synthetic Pathway: From Precursor to Product

Part A: Preparation of the Alkene Precursor

The required starting material is 1-(phenylmethyl)-1,2,3,6-tetrahydropyridine , also known as N-Cbz-1,2,3,6-tetrahydropyridine. This compound is commercially available from multiple suppliers, which is the recommended route for expediency and reliability. Should a de novo synthesis be required, it can be prepared from the partial reduction of N-Cbz-pyridinium salts or other established methods for piperidine synthesis.[1]

Part B: The Core Reaction: Sharpless Asymmetric Dihydroxylation

This reaction is the cornerstone of the entire synthesis. It involves the oxidation of the alkene precursor in a buffered solvent system using a catalytic amount of potassium osmate and a stoichiometric amount of a re-oxidant, typically potassium ferricyanide(III). The enantioselectivity is dictated by the choice of a chiral ligand.[4][5]

-

AD-mix-β: Contains the ligand (DHQD)₂PHAL, which typically yields the (R,R)-diol from a cis-alkene of this type.

-

AD-mix-α: Contains the ligand (DHQ)₂PHAL, which provides the corresponding (S,S)-diol.

The reaction mechanism proceeds through a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene, forming a cyclic osmate ester intermediate.[2] Hydrolysis of this intermediate releases the desired diol and the reduced osmium species, which is then re-oxidized by the stoichiometric oxidant to complete the catalytic cycle.

Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Detailed Experimental Protocols

Safety Precaution: Osmium tetroxide and its salts are highly toxic, volatile, and can cause serious harm, particularly to the eyes and respiratory tract. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Synthesis of (2R,3R)-2,3-dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester

| Reagent/Material | Molar Eq. | MW ( g/mol ) | Amount | Notes |

| N-Cbz-1,2,3,6-tetrahydropyridine | 1.0 | 203.26 | 1.0 g (4.92 mmol) | Substrate |

| AD-mix-β | - | - | 6.9 g | Commercially available pre-mixed reagent |

| Methanesulfonamide | ~1.0 | 95.12 | 0.47 g (4.92 mmol) | Additive to improve rate and turnover |

| tert-Butanol | - | - | 25 mL | Co-solvent |

| Water | - | - | 25 mL | Co-solvent |

| Sodium sulfite | - | 126.04 | 7.5 g | Quenching agent |

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (25 mL) and water (25 mL). Begin vigorous stirring until a homogenous solution is achieved. Cool the flask to 0 °C in an ice-water bath.

-

Addition of Reagents: To the cooled, stirring solvent mixture, add the AD-mix-β (6.9 g) and methanesulfonamide (0.47 g). Stir until the solids are mostly dissolved, resulting in a pale yellow-green suspension.

-

Substrate Addition: Add the N-Cbz-1,2,3,6-tetrahydropyridine (1.0 g, 4.92 mmol) to the reaction mixture. The flask should be securely sealed.

-

Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent). The reaction is typically complete within 6-24 hours. A color change from yellow-green to a darker brown is often observed.

-

Quenching: Once the starting material is consumed as indicated by TLC, slowly add solid sodium sulfite (7.5 g) portion-wise at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. This step quenches the reaction by reducing any remaining osmate species.

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (50 mL) and shake. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic extracts and wash with 2 M HCl (25 mL), followed by saturated sodium bicarbonate solution (25 mL), and finally with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, starting with 30% ethyl acetate in hexanes and gradually increasing to 70% ethyl acetate, is typically effective for isolating the pure product.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Chiral HPLC analysis can be used to determine the enantiomeric excess (ee%).

Expected Outcome: The procedure should yield the title compound as a white solid or a colorless oil. Typical yields range from 75-90%, with an enantiomeric excess >95%.

Conclusion

The synthetic pathway detailed in this guide represents a highly efficient, reliable, and stereoselective method for producing this compound. By employing the Sharpless Asymmetric Dihydroxylation, this protocol provides access to a valuable chiral building block with high predictability and control over the absolute stereochemistry. The self-validating nature of the protocol, combined with insights into the underlying mechanisms, equips researchers and drug development professionals with a robust tool for advancing their synthetic programs.

References

-

Sharpless, K. B., et al. (1992). The Sharpless Asymmetric Dihydroxylation. Chemical Reviews, 92(5), 965-981. [Link]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]

-

O'Brien, P. (1999). Sharpless Asymmetric Dihydroxylation: Mechanism, and Other Catalytic Osmium Oxidations. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia, the free encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

MDPI. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]

-

O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506-517. [Link]

-

Donohoe, T. J., et al. (2002). The Asymmetric Dihydroxylation of Allenes. Journal of the American Chemical Society, 124(46), 13676-13677. [Link]

-

MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

The Rising Therapeutic Potential of Dihydroxypiperidine Esters: A Technical Guide to Their Biological Activity

For Immediate Release

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the biological activities of dihydroxypiperidine esters. Moving beyond a surface-level overview, this document synthesizes current research to explain the causality behind experimental designs and the structural features that drive the therapeutic potential of this promising class of compounds.

Introduction: A Privileged Scaffold in Medicinal Chemistry

Dihydroxypiperidine esters belong to the broader class of iminosugars, which are carbohydrate mimics where the ring oxygen has been replaced by a nitrogen atom. This structural alteration is key to their biological activity, bestowing upon them the ability to interact with carbohydrate-processing enzymes with high specificity and affinity. The piperidine core is a highly privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to improve pharmacokinetic properties of drug candidates[1]. The addition of hydroxyl and ester functionalities to this core structure creates a diverse chemical space for modulating biological activity, particularly as potent inhibitors of glycosidases.

Mechanism of Action: Mimicking the Transition State

The primary mechanism by which dihydroxypiperidine esters exert their biological effects is through the competitive inhibition of glycoside hydrolases (glycosidases). These enzymes are crucial for the breakdown of complex carbohydrates into simple sugars[2]. Dihydroxypiperidine esters, due to their structural and stereochemical similarity to the natural sugar substrates, can fit into the active site of these enzymes. The protonated nitrogen atom at physiological pH mimics the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to potent and often selective inhibition.

Caption: Competitive inhibition of a glycosidase by a dihydroxypiperidine ester.

Key Therapeutic Target: α-Glucosidase and Type 2 Diabetes

A major focus of research into dihydroxypiperidine esters has been their potent inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine responsible for breaking down oligosaccharides into monosaccharides like glucose[2].

Impact on Glycemic Control

By inhibiting α-glucosidase, these compounds delay the digestion and absorption of carbohydrates from the diet. This leads to a blunted postprandial (after-meal) rise in blood glucose levels, which is a critical therapeutic strategy for managing Type 2 Diabetes Mellitus (T2DM)[3][4]. Clinically used α-glucosidase inhibitors, such as acarbose and miglitol, validate this therapeutic approach[2]. However, these existing drugs can suffer from gastrointestinal side effects, driving the search for novel, more potent, and better-tolerated inhibitors like dihydroxypiperidine derivatives[2].

Caption: Impact of α-glucosidase inhibition on blood glucose levels.

Structure-Activity Relationships (SAR)

The inhibitory potency and selectivity of dihydroxypiperidine esters are highly dependent on their specific chemical structure. Understanding these relationships is crucial for the rational design of new, more effective therapeutic agents.

-

Hydroxyl Group Configuration: The stereochemistry of the hydroxyl groups on the piperidine ring is paramount. Altering the chiral centers can dramatically influence inhibitory activity and selectivity between different glycosidases (e.g., α- vs. β-glucosidase)[2].

-

N-Substitution: The substituent on the piperidine nitrogen plays a significant role in modulating activity. For instance, the addition of specific benzyl groups can lead to compounds with inhibitory potency many times greater than the clinical drug acarbose[2].

-

Ester Moiety: The nature of the ester group can influence lipophilicity, cell permeability, and interaction with the enzyme's active site. Variations in the ester can fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

-

Fluorination: The introduction of fluorine atoms can alter the electronic properties of the molecule and lead to enhanced binding affinity and selectivity for specific glycosidase subtypes[5].

| Compound Class | Key Structural Feature | Target Enzyme | Resulting Activity |

| Dihydrofuro[3,2-b]piperidine | N-substituted 2,6-dichloro-4-hydroxylbenzyl group | α-glucosidase | 30-fold stronger activity than acarbose (IC50 = 0.07 µM)[2] |

| Fluoroallylamines | Fluorine substitution | β-glucosidase | Selective inhibition in the micromolar range[5] |

| Piperazine-dithiocarbamates | 4-chlorophenyl substitution | α-glucosidase | Potent noncompetitive inhibition (Ki = 5.75 µM)[6] |

| Pyrrolidine-2,5-dione derivative | Specific ester and aromatic substitutions | α-glucosidase | IC50 value of 28.3 ± 0.28 µM[7] |

Experimental Protocols for Activity Assessment

Evaluating the biological activity of novel dihydroxypiperidine esters requires robust and validated experimental workflows. The cornerstone of this evaluation is the in vitro enzyme inhibition assay.

In Vitro α-Glucosidase Inhibition Assay

This assay provides a direct measure of the compound's ability to inhibit the target enzyme. The protocol is based on a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow-colored product (p-nitrophenol) upon cleavage by α-glucosidase. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Methodology: [8]

-

Reagent Preparation:

-

Prepare a 50 mM phosphate buffer (pH 6.8).

-

Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 2 U/mL.

-

Dissolve the chromogenic substrate, pNPG, in the phosphate buffer to a concentration of 1 mM.

-

Prepare stock solutions of the test dihydroxypiperidine esters and a positive control (e.g., Acarbose) in a suitable solvent (e.g., DMSO). Create a dilution series.

-

Prepare a 1 M sodium carbonate solution to stop the reaction.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the test compound solution (or positive control/solvent blank) to each well.

-

Add 20 µL of the α-glucosidase enzyme solution to each well.

-

Incubate the plate at 37 °C for 5 minutes to allow for pre-incubation of the enzyme and inhibitor.

-

Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

-

Incubate the mixture at 37 °C for 20 minutes.

-

Terminate the reaction by adding 50 µL of the 1 M sodium carbonate solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Abs_control: Absorbance of the well with solvent instead of inhibitor.

-

Abs_sample: Absorbance of the well with the test inhibitor.

-

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

-

Causality and Self-Validation:

-

Why pNPG? This artificial substrate is chosen for its simplicity and the ease of detecting its product. The p-nitrophenolate ion has a strong absorbance at 405 nm, providing a robust and sensitive signal.

-

Why Acarbose? Acarbose is a clinically approved α-glucosidase inhibitor and serves as a positive control[3]. This validates that the assay is performing correctly and provides a benchmark against which to compare the potency of new compounds.

-

Why Blanks? Running blanks (e.g., sample without enzyme, reaction without substrate) is crucial to correct for any background absorbance from the test compounds or reagents, ensuring the measured signal is solely from enzyme activity[8].

Workflow for Inhibitor Discovery and Validation

The discovery of novel dihydroxypiperidine esters follows a logical progression from initial screening to in-depth characterization.

Caption: A typical workflow for the discovery of dihydroxypiperidine ester inhibitors.

Future Directions and Conclusion

The field of dihydroxypiperidine esters as glycosidase inhibitors is rich with opportunity. Future research will likely focus on:

-

Improving Selectivity: Designing inhibitors that can distinguish between closely related human glycosidases to minimize off-target effects.

-

Multitarget Inhibitors: Developing compounds that can inhibit multiple targets relevant to metabolic diseases, such as dual SGLT1/SGLT2 inhibitors[9].

-

Exploring Other Therapeutic Areas: While diabetes is a primary focus, glycosidase inhibitors have potential applications in treating viral infections (e.g., influenza, by inhibiting viral neuraminidase), lysosomal storage disorders, and cancer.

References

- Butters, T. D. (2020). Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors. Organic & Biomolecular Chemistry.

- Li, Y., et al. (2024). Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. Molecules.

- Zhang, Y., et al. (2024). A New Potent Inhibitor against α-Glucosidase Based on an In Vitro Enzymatic Synthesis Approach. Molecules.

- Rojas-Vite, G., et al. (2022). In Vitro and In Silico Study of the α-Glucosidase and Lipase Inhibitory Activities of Chemical Constituents from Piper cumanense (Piperaceae) and Synthetic Analogs. Molecules.

-

Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Available at: [Link]

- Jerin Rex, A., & Parthiban, P. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research.

- Khan, I., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure.

- Fatima, H., et al. (2021). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups. Journal of Biomolecular Structure and Dynamics.

- Gomtsyan, A. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry.

-

Olalere, O. A. (2023). Exploring α-Glucosidase Inhibitory Peptides: Structure-Activity Relationship Analysis and Perspectives for Designing Potential Anti-Diabetic Agents. Jundishapur Journal of Natural Pharmaceutical Products. Available at: [Link]

- Chen, J., et al. (2020). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry.

- Rehman, A. U., et al. (2021). Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening. Molecules.

- Li, H., et al. (2022). A review on the in vitro and in vivo screening of α-glucosidase inhibitors. Food & Function.

- Khan, A., et al. (2019). Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives. Bioorganic Chemistry.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase: allosteric enzyme inhibition and identification of interacting chemical groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in-vitro α-glucosidase inhibition, antioxidant, in-vivo antidiabetic and molecular docking studies of pyrrolidine-2,5-dione and thiazolidine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed mechanism of action for 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a compound of interest within the broader class of piperidine derivatives. Based on extensive structure-activity relationship (SAR) data from analogous dihydroxypiperidine and dihydroxypyrrolidine compounds, it is hypothesized that this molecule functions as an inhibitor of α-glucosidase. This guide will explore the theoretical underpinnings of this hypothesis, detail the established mechanism of α-glucosidase inhibition by similar iminosugars, and provide a comprehensive suite of experimental protocols for the validation of this proposed mechanism. The intended audience for this document includes researchers in medicinal chemistry, enzymology, and drug development who are investigating novel therapeutic agents, particularly in the context of metabolic disorders such as type 2 diabetes.

Introduction: The Therapeutic Potential of Glycosidase Inhibitors

Glycosidases are a class of enzymes that play a critical role in the digestion of carbohydrates.[1] By breaking down complex carbohydrates into simpler sugars, they facilitate glucose absorption in the small intestine. Inhibition of these enzymes, particularly α-glucosidase, is a well-established therapeutic strategy for managing postprandial hyperglycemia, a key factor in type 2 diabetes.[1][2][3] Clinically approved α-glucosidase inhibitors, such as acarbose and miglitol, effectively delay carbohydrate digestion and reduce the rate of glucose absorption.[4][5]

The piperidine scaffold is a prominent structural motif in a multitude of pharmacologically active compounds.[6] Specifically, polyhydroxylated piperidine derivatives, which can be considered iminosugars, are known to be potent glycosidase inhibitors.[4] Their structural resemblance to the pyranose ring of carbohydrates allows them to bind to the active site of glycosidases, thereby competitively inhibiting the enzyme.

Proposed Mechanism of Action: α-Glucosidase Inhibition

Based on its core structure, this compound is postulated to act as an α-glucosidase inhibitor. The dihydroxy-piperidine core likely mimics the transition state of the natural substrate, binding with high affinity to the enzyme's active site.

The Role of the Dihydroxy-piperidine Moiety

The stereochemistry of the hydroxyl groups on the piperidine ring is crucial for inhibitory activity. These groups can form hydrogen bonds with key amino acid residues in the active site of α-glucosidase, mimicking the interactions of the natural carbohydrate substrate. The nitrogen atom in the piperidine ring, in its protonated state, is thought to play a critical role in mimicking the oxocarbenium ion-like transition state of the glycosidic bond cleavage, leading to potent inhibition.

Contribution of the Phenylmethyl Ester Group

The phenylmethyl ester group at the 1-position of the piperidine ring likely influences the compound's pharmacokinetic and pharmacodynamic properties. This bulky, lipophilic group may contribute to:

-

Enhanced binding affinity: Through hydrophobic interactions with non-polar residues in or near the active site.

-

Modified selectivity: For different isoforms of α-glucosidase or other glycosidases.

-

Improved cell permeability: Facilitating transport across biological membranes.

The following diagram illustrates the proposed inhibitory mechanism at a conceptual level.

Caption: Proposed mechanism of α-glucosidase inhibition.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis that this compound is an α-glucosidase inhibitor, a series of in vitro and in silico experiments are necessary.

In Vitro α-Glucosidase Inhibition Assay

This initial experiment aims to determine if the compound inhibits α-glucosidase activity and to calculate its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol:

-

Preparation of Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

This compound dissolved in a suitable solvent (e.g., DMSO).

-

Acarbose as a positive control.[7]

-

Sodium carbonate solution to stop the reaction.

-

-

Assay Procedure:

-

In a 96-well plate, add the α-glucosidase solution to wells containing varying concentrations of the test compound or acarbose.

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate to each well.

-

Incubate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Enzyme Kinetics Studies

To understand the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetic studies are essential.[9][10]

Protocol:

-

Assay Setup:

-

Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of both the substrate (pNPG) and the inhibitor.

-

A typical experiment would involve several fixed concentrations of the inhibitor, and for each of these, a range of substrate concentrations.

-

-

Data Analysis:

-

Plot the initial reaction velocity (V) against the substrate concentration ([S]) for each inhibitor concentration.

-

Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the type of inhibition.[9]

-

Competitive inhibition: Lines will intersect on the y-axis.

-

Non-competitive inhibition: Lines will intersect on the x-axis.

-

Uncompetitive inhibition: Lines will be parallel.

-

-

The following table summarizes the expected changes in kinetic parameters for different types of inhibition.

| Inhibition Type | Vmax | Km |

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

Molecular Docking Studies

In silico molecular docking can provide insights into the binding mode of the inhibitor within the active site of α-glucosidase.[11]

Workflow:

-

Preparation of Structures:

-

Obtain the 3D structure of α-glucosidase from a protein data bank (e.g., PDB).

-

Generate a 3D model of this compound.

-

-

Docking Simulation:

-

Use molecular docking software (e.g., AutoDock, Glide) to predict the binding pose of the inhibitor in the enzyme's active site.

-

-

Analysis of Results:

-

Analyze the predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the active site.

-

Compare the binding mode with that of known inhibitors and the natural substrate.

-

The following diagram outlines the experimental workflow for validating the proposed mechanism of action.

Caption: Experimental workflow for mechanism validation.

Structure-Activity Relationship (SAR) Considerations

The structural features of this compound suggest several avenues for SAR exploration to optimize its inhibitory potency and selectivity.

-

Stereochemistry of Hydroxyl Groups: The relative and absolute stereochemistry of the two hydroxyl groups on the piperidine ring is expected to be a major determinant of binding affinity.

-

Substituents on the Phenyl Ring: Modification of the phenyl ring of the phenylmethyl ester with electron-donating or electron-withdrawing groups could modulate hydrophobic and electronic interactions within the binding pocket.

-

Ester Linkage: Replacement of the ester linkage with an amide or other bioisosteres could alter the compound's stability and binding characteristics.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the public domain, a strong hypothesis can be formulated based on its structural similarity to known glycosidase inhibitors. The proposed mechanism of α-glucosidase inhibition is scientifically plausible and testable. The experimental protocols outlined in this guide provide a clear and robust pathway for validating this hypothesis and elucidating the detailed molecular interactions that govern its inhibitory activity. Successful validation would position this compound as a promising lead for the development of novel therapeutics for metabolic diseases.

References

-

Akhilesh, D. (2012). Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. Available at: [Link]

-

View of Alpha-glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants. Available at: [Link]

-

Attjioui, M., et al. (2020). Mechanism of inhibition of α-glucosidase activity by bavachalcone. Available at: [Link]

-

Chen, et al. (2020). α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides. Available at: [Link]

-

Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. Available at: [Link]

-

Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Available at: [Link]

- Synthesis method of N-boc-4-hydroxypiperidine.

-

Piperidine Synthesis. Available at: [Link]

- 4-hydroxy-piperidine derivatives and their preparation.

-

Glycosidase inhibition: assessing mimicry of the transition state. Available at: [Link]

-

Chen, et al. (2017). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Available at: [Link]

-

Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. Available at: [Link]

-

Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Available at: [Link]

-

Synthesis and α-Glucosidase Inhibition Activity of Dihydroxy Pyrrolidines. Available at: [Link]

-

This compound, 250 mg - Carl ROTH. Available at: [Link]

- Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

-

Glycosidase inhibitors: update and perspectives on practical use. Available at: [Link]

-

Bischoff, H. (1995). The mechanism of alpha-glucosidase inhibition in the management of diabetes. Available at: [Link]

-

3-Oxo-1-(phenylmethyl)-4-piperidinecarboxylic acid ethyl ester. Available at: [Link]

-

Alpha-Glucosidase Inhibitory Peptides: Sources, Preparations, Identifications, and Action Mechanisms. Available at: [Link]

-

Alpha-Glucosidase Inhibitory Peptides. Available at: [Link]

-

α-Glucosidase Inhibition Mechanism and Anti-Hyperglycemic Effects of Flavonoids from Astragali Radix and Their Mixture Effects. Available at: [Link]

-

Hydrazinecarboxylic acid, phenylmethyl ester. Available at: [Link]

-

4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(phenylmethyl)-, methyl ester. Available at: [Link]

Sources

- 1. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. View of Alpha-glucosidase inhibitory effect and enzyme kinetics of coastal medicinal plants | Bangladesh Journal of Pharmacology [banglajol.info]

- 9. α-Glucosidase, α-amylase inhibition kinetics, in vitro gastro-intestinal digestion, and apoptosis inducing abilities of Ficus microcarpa L. f. and Ficus racemosa L. fruit polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies [mdpi.com]

- 11. Frontiers | Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation [frontiersin.org]

The Central Scaffold: A Literature Review on Substituted Piperidinecarboxylic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Ring as a Privileged Scaffold in Medicinal Chemistry

The piperidine heterocycle, a six-membered ring containing a nitrogen atom, stands as one of the most significant and ubiquitous structural motifs in the landscape of pharmaceuticals and natural products.[1][2][3] Its prevalence is not accidental; the piperidine ring offers a robust, three-dimensional framework that is conformationally flexible yet predictable, allowing for the precise spatial orientation of functional groups necessary for specific biological interactions.[3][4] This scaffold is a cornerstone in the design of drugs targeting a vast spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5]

When a carboxylic acid moiety is introduced onto this privileged scaffold, a new class of compounds—substituted piperidinecarboxylic acids—is formed. This functionalization dramatically expands the synthetic and therapeutic potential of the piperidine core. The carboxylic acid group provides a critical handle for further chemical modification, serves as a key hydrogen bond donor/acceptor for receptor binding, and introduces a chiral center, opening the door to stereospecific drug design. This guide provides a comprehensive review of the synthesis, stereochemistry, and biological applications of these vital compounds, offering field-proven insights for their effective utilization in drug discovery and development.

Chapter 1: The Structural and Stereochemical Landscape

A deep understanding of the three-dimensional structure of substituted piperidinecarboxylic acids is fundamental to rational drug design. The interplay of steric and electronic effects governs the molecule's preferred shape, which in turn dictates its biological activity.

Foundational Isomers: Pipecolic, Nipecotic, and Isonipecotic Acids

The position of the carboxylic acid on the piperidine ring defines three primary isomers, each with a distinct profile as a synthetic building block:

-

Pipecolic Acid (Piperidine-2-carboxylic acid): A non-proteinogenic amino acid that can constrain the conformation of peptides, making it a valuable tool in the synthesis of peptidomimetics.[6][7]

-

Nipecotic Acid (Piperidine-3-carboxylic acid): Famously known as a potent inhibitor of γ-aminobutyric acid (GABA) uptake, serving as a lead structure for anticonvulsant and other CNS-active agents.[8][9]

-

Isonipecotic Acid (Piperidine-4-carboxylic acid): A versatile intermediate used in the synthesis of numerous commercial drugs, including the antihistamine fexofenadine and the antipsychotic risperidone.[7][10]

Conformational Analysis: Beyond the Simple Chair

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[4] However, the presence of the nitrogen atom introduces complexities, including nitrogen inversion and unique electronic interactions, that are critical for a medicinal chemist to understand.

The orientation of substituents on the ring (axial vs. equatorial) is governed by a delicate balance of forces. Typically, bulky substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions. This preference is quantified by the conformational free energy difference, or "A-value."[4]

However, this simple steric model is often insufficient. The causality behind conformational preference can be deeply influenced by electronic effects. For instance, in fluorinated piperidines, a strong preference for an axial fluorine orientation is often observed, defying simple steric predictions.[11][12] This is attributed to stabilizing hyperconjugative and electrostatic (charge-dipole) interactions between the electronegative fluorine atom and the rest of the ring system.[11][12] Understanding these subtle electronic forces is paramount, as they can be harnessed to "lock" a molecule into a specific, biologically active conformation.

Caption: Conformational equilibrium of a piperidinecarboxylic acid.

Chapter 2: Modern Synthetic Strategies

The therapeutic potential of substituted piperidinecarboxylic acids can only be realized through efficient and stereocontrolled synthetic methods. While classical approaches like the hydrogenation of pyridine precursors are still used, modern drug development demands catalytic and asymmetric strategies that provide precise control over the molecule's three-dimensional architecture.[1]

The Imperative of Asymmetric Synthesis

For chiral molecules, enantiomers can have dramatically different pharmacological and toxicological profiles. Therefore, the ability to synthesize a single, desired enantiomer is not merely an academic exercise—it is a regulatory and safety imperative. Catalytic asymmetric synthesis, which uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, is the most elegant and economically viable solution.[13][14]

Catalytic Asymmetric Routes to Substituted Piperidines

Recent years have seen an explosion of powerful methods for the enantioselective synthesis of piperidine derivatives. A particularly noteworthy strategy is the rhodium-catalyzed asymmetric reductive Heck reaction, which allows for the construction of enantioenriched 3-substituted piperidines from readily available pyridine starting materials.[15][16] This approach is highly versatile and tolerates a wide range of functional groups, making it ideal for building libraries of drug candidates.[15][16]

Caption: General workflow for modern asymmetric piperidine synthesis.

Experimental Protocol: Rh-Catalyzed Asymmetric Synthesis of a 3-Aryl Piperidine Derivative

The following protocol is a representative example based on methodologies developed for the asymmetric synthesis of 3-substituted piperidines.[15][16] This self-validating system incorporates checks for reaction completion and product purity, ensuring trustworthy and reproducible results.

Objective: To synthesize an enantioenriched 3-aryl-tetrahydropyridine precursor, a key intermediate for 3-aryl-piperidine-carboxylic acid derivatives.

Step 1: Preparation of the Dihydropyridine Substrate

-

To a solution of the starting pyridine derivative (1.0 eq) in a suitable solvent (e.g., methanol), add an activating agent (e.g., phenyl chloroformate) at 0 °C.

-

After stirring for 15 minutes, add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature at 0 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to yield the dihydropyridine substrate.

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

-

In an inert atmosphere glovebox, charge a reaction vial with the rhodium precursor (e.g., [Rh(cod)Cl]2, 1.5 mol%), a chiral phosphine ligand (e.g., a Josiphos variant, 3.3 mol%), and the arylboronic acid (1.5 eq).

-

Add the dihydropyridine substrate (1.0 eq) dissolved in a mixture of solvents (e.g., 1,4-dioxane and water).

-

Add a base (e.g., potassium hydroxide) and stir the reaction at elevated temperature (e.g., 80 °C) for 12-24 hours.

-

Monitor for conversion using LC-MS. The expected mass of the product should be the dominant peak.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

Step 3: Purification and Characterization

-

Purify the resulting 3-substituted tetrahydropyridine by flash column chromatography.

-

Characterize the product using ¹H and ¹³C NMR to confirm the structure and relative stereochemistry.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC). A high ee value (>95%) validates the effectiveness of the chiral catalyst.

Step 4: Reduction to the Piperidine

-

Dissolve the purified tetrahydropyridine in a suitable solvent (e.g., methanol) and add a hydrogenation catalyst (e.g., Palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield the final substituted piperidine product. This can then be carried forward for functionalization of the carboxylic acid group.

Chapter 3: Key Derivatives and Their Biological Significance

The strategic placement of substituents on the piperidinecarboxylic acid core has led to the discovery of potent modulators of various biological targets.

Nipecotic Acid Derivatives: Modulating GABAergic Neurotransmission

Nipecotic acid is a potent inhibitor of the GABA transporter 1 (GAT-1), which is responsible for clearing GABA from the synaptic cleft.[17] By inhibiting this transporter, nipecotic acid derivatives can increase GABA levels, producing anticonvulsant and anxiolytic effects. A significant challenge in the field is the poor blood-brain barrier (BBB) penetration of nipecotic acid itself due to its polarity.[8]

The causality is clear: to be effective systemically, the molecule must be made more lipophilic. This has led to extensive research into prodrug strategies , where nipecotic acid is chemically modified (e.g., via esterification) to create a less polar molecule that can cross the BBB.[8] Once in the CNS, the prodrug is hydrolyzed by endogenous enzymes to release the active nipecotic acid. This approach exemplifies a core principle of medicinal chemistry: overcoming pharmacokinetic barriers through rational molecular design.

Guvacine and Isoguvacine: Natural Probes of the GABA System

Found in the areca nut, guvacine (1,2,5,6-tetrahydropyridine-3-carboxylic acid) is another natural product that acts as a GABA reuptake inhibitor, primarily targeting GAT-1.[18][19][20] Its structural isomer, isoguvacine, is a potent agonist at the GABA-A receptor. These closely related natural products demonstrate the profound impact that subtle structural changes (in this case, the position of the double bond) can have on pharmacological activity, shifting the mechanism from transporter inhibition to direct receptor agonism.

Piperidinecarboxylic Acids as Versatile Synthetic Intermediates

Beyond their intrinsic biological activity, piperidinecarboxylic acids are invaluable as chiral building blocks.[10][21] For example, N-Boc-piperidine-4-carboxylic acid is a widely used intermediate where the Boc (tert-butyloxycarbonyl) group provides robust protection for the nitrogen.[10] This allows chemists to perform selective transformations on the carboxylic acid without interference from the amine, a critical strategy for constructing complex molecular architectures.[10]

| Derivative Class | Primary Biological Target/Application | Representative Activity | Citation(s) |

| Nipecotic Acid Analogs | GABA Transporter 1 (GAT-1) Inhibition | Anticonvulsant, Anxiolytic | [8][9][17] |

| Guvacine | GABA Transporter 1 (GAT-1) Inhibition | GABA Reuptake Inhibition (IC₅₀ ≈ 14 µM for hGAT-1) | [18][20] |

| Isoguvacine | GABA-A Receptor Agonism | Direct receptor activation | [18] |

| N-Substituted Piperidine-4-Carboxylic Acids | Steroid-5α-reductase Inhibition | Potential treatment for BPH and alopecia (IC₅₀ down to 60 nM) | [22] |

| Pyrazinobenzothiazine Conjugates | Cell Adhesion Molecule (ICAM-1) Inhibition | Anti-inflammatory | [23] |

| Multi-functional Derivatives | Acetylcholinesterase (AChE) Inhibition | Potential Anti-Alzheimer's agents | [24] |

Chapter 4: Applications in Drug Discovery and Development

The true measure of a chemical scaffold's value lies in its successful application in marketed drugs and clinical candidates. Substituted piperidinecarboxylic acids are integral components of numerous therapeutic agents.

Case Study: Niraparib and Preclamol

The development of modern therapeutics often relies on the synthetic strategies outlined in this guide. For example, the anticancer drug Niraparib and the antipsychotic agent Preclamol are both clinically important molecules that contain a 3-substituted piperidine core.[15] Efficient, enantioselective access to this core is a critical step in their manufacturing, highlighting the direct translation of advanced synthetic chemistry to human health.[15][16]

Structure-Activity Relationships (SAR)

The development of a drug candidate is an iterative process of synthesizing and testing analogs to build a structure-activity relationship (SAR) model. This model informs chemists how changes to the molecular structure affect biological potency and properties. For piperidinecarboxylic acids, key SAR insights often revolve around the nature of the N-substituent. For GAT inhibitors, adding large, lipophilic N-substituents generally increases potency and improves brain penetration.[17]

Caption: Key modification points for SAR studies.

Conclusion and Future Outlook

Substituted piperidinecarboxylic acids represent a mature yet continually evolving field of medicinal chemistry. Their foundational importance is secured by their presence in numerous natural products and blockbuster drugs.[1][3] The future of this field will be driven by the continued development of novel synthetic methodologies that offer even greater efficiency, selectivity, and access to novel chemical space. As our understanding of complex diseases deepens, the ability to fine-tune the three-dimensional structure and physicochemical properties of the piperidinecarboxylic acid scaffold will remain a critical tool for designing the next generation of therapeutic agents. The principles of stereochemical control, conformational analysis, and rational drug design discussed herein provide a robust framework for researchers, scientists, and drug development professionals to successfully navigate this promising chemical landscape.

References

-

Fu, G. C. (2008). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. Available at: [Link]

-

Coldham, I. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Publications. Available at: [Link]

-

Rovis, T. (2010). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. Available at: [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

-

De Sarro, G., et al. (1998). Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org. Available at: [Link]

-

Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

-

Titov, V. Y., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

-

Glorius, F., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

-

Kamal, A., et al. (2004). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link]

-

Unnamed Publisher. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. . Available at: [Link]

-

S. Geromichalou, et al. (2021). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. MDPI. Available at: [Link]

-

Höfner, G., et al. (2021). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. . Available at: [Link]

-

Glorius, F., et al. (2018). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. Available at: [Link]

-

Unnamed Publisher. (2025). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. link.springer.com. Available at: [Link]

-

Asano, O., et al. (2003). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][13][15]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. Available at: [Link]

-

da Silva, A. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central. Available at: [Link]

-

Sharma, A., et al. (2021). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. Available at: [Link]

-

Hartmann, R. W., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed. Available at: [Link]

-

Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

-

Höfner, G., et al. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv. Available at: [Link]

-

Unnamed Publisher. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

-

Unnamed Publisher. (n.d.). Piperidine Alkaloids. Biocyclopedia.com. Available at: [Link]

-

Tilve, S. G. (2013). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. PMC. Available at: [Link]

-

Cook, M. J., et al. (1982). Substituent effects in saturated systems. Preparation, stereochemistry, and acidity of pipecolic (piperidine-2-carboxylic) acid derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Titov, V. Y., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link]

-

Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. Available at: [Link]

-

Jabeen, A., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Guvacine. Wikipedia. Available at: [Link]

-

Unnamed Publisher. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. Available at: [Link]

-

Unnamed Publisher. (n.d.). The Wide Spectrum Biological Activities of Piperidine -A Short Review. IJIRT. Available at: [Link]

-

Maji, M. (2025). Cooperative Brønsted Acid and Photo-Promoted Stereoselective Synthesis of Substituted Piperidones. PMC - NIH. Available at: [Link]

-

Unnamed Publisher. (n.d.). Enantiospecific synthesis of 2-substituted piperidine-4-carboxylic acids. ResearchGate. Available at: [Link]

- Unnamed Publisher. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

-

PubChem. (n.d.). Guvacine. PubChem - NIH. Available at: [Link]

-

Unnamed Publisher. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Substituent effects in saturated systems. Preparation, stereochemistry, and acidity of pipecolic (piperidine-2-carboxylic) acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 8. Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. d-nb.info [d-nb.info]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 16. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Guvacine - Wikipedia [en.wikipedia.org]

- 19. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. nbinno.com [nbinno.com]

- 22. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ajchem-a.com [ajchem-a.com]

In Silico Modeling of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester: A Technical Guide for Drug Discovery

Abstract

This technical guide presents a comprehensive, in-silico workflow for the characterization of 2,3-Dihydroxy-1-piperidinecarboxylic acid phenylmethyl ester, a novel piperidine derivative. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the molecular behavior of its derivatives is paramount for modern drug discovery.[1][2] This document provides a first-principles guide for researchers, scientists, and drug development professionals, detailing a sequence of computational methodologies from ligand preparation to the prediction of pharmacokinetic properties. The protocols herein are designed to be self-validating, emphasizing the causality behind each step to ensure scientific rigor and reproducibility. We will navigate through molecular docking to predict binding affinity, molecular dynamics to assess complex stability, and ADMET profiling to evaluate drug-likeness, thereby constructing a full computational characterization of the target molecule.

Introduction: The Rationale for a Computational Approach

The compound this compound (Molecular Formula: C13H17NO4, Molecular Weight: 251.28 g/mol ) is a piperidine derivative with potential therapeutic applications.[3][4] Piperidine and its analogues are known to interact with a wide range of biological targets, including protein kinases and opioid receptors.[1][5] An in-silico, or computational, approach allows for the rapid and cost-effective evaluation of a molecule's potential before committing to expensive and time-consuming laboratory synthesis and testing.[6] By simulating molecular interactions, we can predict a compound's binding affinity to a protein target, understand the stability of the resulting complex, and forecast its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[7][8] This guide provides a structured framework for conducting such an investigation.

The In Silico Modeling Workflow: A Holistic View

A robust computational analysis follows a logical progression, starting from the basic characterization of the molecule and its potential protein targets, and moving towards complex simulations of their dynamic interactions and systemic effects. Each step builds upon the last, creating a comprehensive profile of the compound's potential as a therapeutic agent.

Caption: The molecular docking workflow.

Step-by-Step Protocol (using AutoDock Vina):

-

Define the Binding Site: Load the prepared receptor PDBQT file. Identify the active site residues (often known from literature or the location of a co-crystallized ligand). Define a 3D grid box that encompasses this entire site. [9]2. Configure Docking Parameters: Create a configuration file specifying the paths to the ligand and receptor PDBQT files and the coordinates and dimensions of the grid box.

-

Run the Docking Simulation: Execute the Vina software from the command line, providing the configuration file as input. [9]4. Analyze Results: Vina will output a file containing several predicted binding poses, ranked by their binding affinity scores in kcal/mol. Load the receptor and the top-scoring ligand pose back into a visualizer to inspect the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulation: Assessing Stability

-

Objective: To simulate the dynamic behavior of the protein-ligand complex in a solvated environment over time, assessing the stability of the predicted binding pose. [10]* Causality: Molecular docking provides a static snapshot. MD simulations apply the principles of physics to model the motions of atoms and molecules, providing insight into whether the ligand will remain stably bound in the active site under more realistic, dynamic conditions. [11][12] Step-by-Step Protocol (using GROMACS):

-

Generate Ligand Topology: The ligand's chemical structure needs to be described in a format the MD simulation engine understands. Use a server like CGenFF to generate a topology and parameter file for the ligand that is compatible with the CHARMM force field. [12][13]2. Combine Protein and Ligand: Merge the coordinate files of the protein and the top-scoring ligand pose from docking. 3. Create a Unified Topology: Edit the main system topology file to include the parameters for both the protein (using a standard force field like CHARMM36) and the ligand. [12][13]4. Solvation and Ionization: Place the complex in a periodic box of water molecules. Add ions (e.g., Na+ or Cl-) to neutralize the system's overall charge, as MD simulations require a neutral system. 5. Energy Minimization: Perform energy minimization on the entire solvated system to relax any steric clashes, particularly with the newly added water molecules.

-

Equilibration (NVT and NPT): Perform two short equilibration phases. First, under constant Number of particles, Volume, and Temperature (NVT) to stabilize the system's temperature. Second, under constant Number of particles, Pressure, and Temperature (NPT) to stabilize the density.

-

Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds).

-